molecular formula C17H18BrN3 B2921482 3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine CAS No. 154553-72-7

3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine

Cat. No. B2921482
CAS RN: 154553-72-7
M. Wt: 344.256
InChI Key: FYUIUSMSCJVHEU-UHFFFAOYSA-N
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Description

The compound “3-(4-bromobenzyl)-2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine” belongs to a class of organic compounds known as imidazopyridines, which are aromatic heterocyclic compounds containing an imidazole ring fused to a pyridine ring .


Molecular Structure Analysis

Imidazopyridines have a bicyclic structure with three nitrogen atoms located at specific positions. The pyrazole portion is electron-rich, and the pyridine portion is electron-deficient, making it polarized .


Chemical Reactions Analysis

Imidazopyridines can undergo various chemical reactions, including reductive desulfurization, hydrolysis of the ester, and Suzuki coupling of the bromo derivative with aryl boronic acids .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. The presence of an imidazo[4,5-b]pyridine core is particularly interesting for medicinal chemists due to its similarity to purine bases like adenine and guanine . This structural resemblance allows for the creation of analogs that can interact with biological systems in a manner similar to these natural bases.

Biomedical Research

In biomedical research, derivatives of imidazo[4,5-b]pyridine are explored for their potential therapeutic effects. The bromobenzyl group in the compound can be modified to produce new molecules with possible antifungal, antibacterial, or antiviral activities .

Pharmacological Studies

The compound’s structure is conducive to pharmacological modification, making it a valuable tool for drug discovery. Researchers can introduce various substituents at specific positions on the compound to study their effects on biological activity and develop new pharmacological agents .

Material Science

In material science, the compound can be used to synthesize organic compounds with specific electronic properties. These materials can be applied in the development of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and other electronic devices .

Crystallography

The compound’s ability to form stable crystals makes it suitable for crystallographic studies. Understanding the crystal structure of such compounds can provide insights into intermolecular interactions and aid in the design of materials with desired physical properties .

Computational Chemistry

Due to its complex structure, the compound is an interesting subject for computational chemistry studies. Researchers can perform density functional theory (DFT) calculations to predict the compound’s reactivity, stability, and interaction with other molecules .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, such as its ability to inhibit certain types of kinases . Additionally, new synthetic routes could be explored to improve the efficiency of its synthesis .

properties

IUPAC Name

3-[(4-bromophenyl)methyl]-2-ethyl-5,7-dimethylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3/c1-4-15-20-16-11(2)9-12(3)19-17(16)21(15)10-13-5-7-14(18)8-6-13/h5-9H,4,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUIUSMSCJVHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)Br)N=C(C=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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